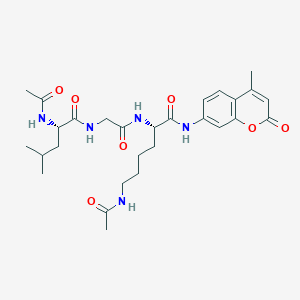

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

CAS No.: 660847-06-3

Cat. No.: VC2036446

Molecular Formula: C28H39N5O7

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 660847-06-3 |

|---|---|

| Molecular Formula | C28H39N5O7 |

| Molecular Weight | 557.6 g/mol |

| IUPAC Name | (2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

| Standard InChI | InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1 |

| Standard InChI Key | YLJRILGAXBHXDZ-GOTSBHOMSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C |

Introduction

Chemical Properties and Structure

Chemical Identifiers and Basic Properties

The compound (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is cataloged with multiple identifiers in chemical databases. The following table summarizes its key chemical identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 660847-06-3 |

| Molecular Formula | C28H39N5O7 |

| Molecular Weight | 557.6 g/mol |

| IUPAC Name | (2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

| InChIKey | YLJRILGAXBHXDZ-GOTSBHOMSA-N |

| Synonyms | HDAC inhibitor, HDAC-IN-21 |

Biological Activity and Mechanism of Action

HDAC Inhibition Mechanism

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure with reduced accessibility for transcription machinery .

The compound's activity as an HDAC inhibitor can be understood in the context of the general pharmacophore model for HDAC inhibitors, which consists of three parts:

-

A zinc binding group (ZBG) to chelate the catalytic zinc ion

-

A linker to occupy the tunnel of the active site

The presence of the coumarin group in this compound likely serves as the cap domain, while the peptide-like backbone forms the linker region. The compound's specific stereochemistry plays a crucial role in its binding affinity and selectivity toward different HDAC isoforms.

Significance in Epigenetic Regulation

HDACs play crucial roles in cancer by deacetylating histone and nonhistone proteins involved in cell cycle regulation . The balance between histone acetyltransferases (HATs) and HDACs is critical for proper gene expression control. This compound, as an HDAC inhibitor, can potentially restore this balance in disease states where HDACs are overactive.

Beyond histones, HDACs also deacetylate non-histone substrates including:

-

Transcription factors (p53, Rb)

-

RNA processing enzymes

-

Proteins involved in translation (EF1α)

By inhibiting HDACs, this compound may affect multiple cellular pathways involved in cancer progression, inflammation, and other disease processes.

Research Context and Applications

Development in Chemical Phylogenetics

The compound was mentioned in research titled "Chemical phylogenetics of histone deacetylases," which likely explored the evolutionary relationships among HDAC enzymes using chemical inhibitors as probes . This study involved identifying inhibitors with selective profiles against different HDAC isoforms.

According to available literature, the synthesis and study of a focused library of cinnamic hydroxamates allowed the identification of what was claimed to be the first nonselective HDAC inhibitor . The research highlighted the unexpected isoform selectivity among compounds previously perceived as nonselective.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume